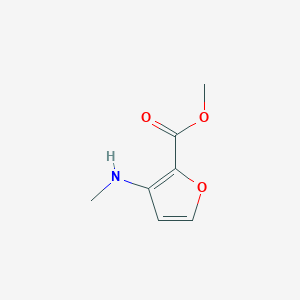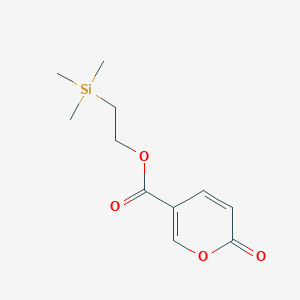
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The trimethylsilyl group in this compound provides stability and enhances its reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2-trimethylsilylethanol with a suitable carboxylic acid derivative under acidic conditions. The reaction typically proceeds with high yield and does not require an exogenous promoter or catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Substitution: Reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and fluoride ions. For example, fluoride ions can cleave the trimethylsilyl group, leading to the formation of the corresponding carboxylic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of this compound yields 2-oxo-2H-pyran-5-carboxylic acid and 2-trimethylsilylethanol.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and facilitating selective reactions. The compound can interact with molecular targets through esterification, hydrolysis, and substitution reactions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another compound with a trimethylsilyl group, used in esterification reactions.
2-(Trimethylsilyl)ethyl 1-alkyl-2-oxocyclohexane-1-carboxylates: Similar in structure and used in the synthesis of β-ketoesters.
Uniqueness
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
2-trimethylsilylethyl 6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4Si/c1-16(2,3)7-6-14-11(13)9-4-5-10(12)15-8-9/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCQGBVTSTWKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=COC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547152 |
Source


|
| Record name | 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104213-65-2 |
Source


|
| Record name | 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
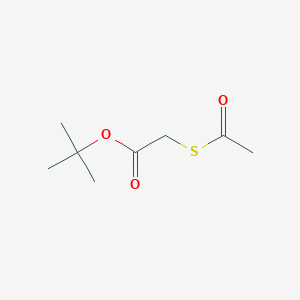
![1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B8264907.png)
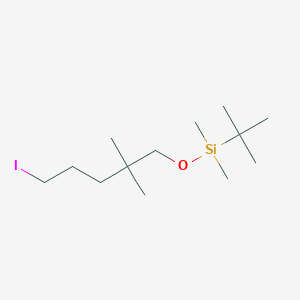
![N-[(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B8264918.png)
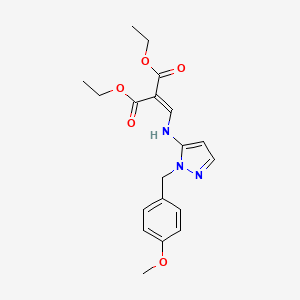

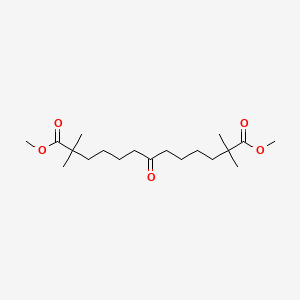
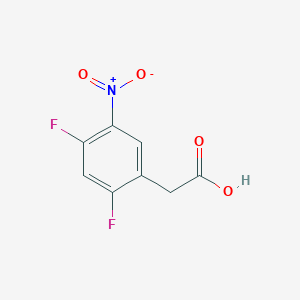
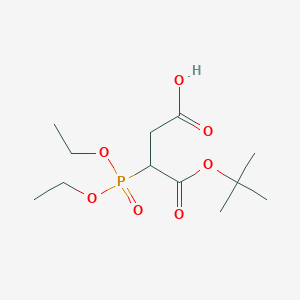
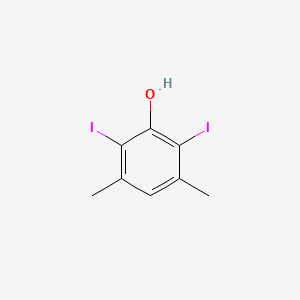

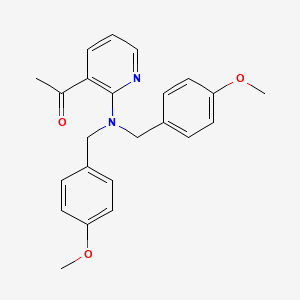
![5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine](/img/structure/B8264990.png)
